molecular formula C13H13N7 B2657173 (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-76-8

(E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2657173
CAS No.: 303145-76-8
M. Wt: 267.296
InChI Key: COSTTZMKAXSVJK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a triazolopyrimidine derivative characterized by a planar heterocyclic core fused with a pyridine ring at the 7-position and a dimethyl-substituted methanimidamide group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

The (E)-configuration of the methanimidamide group is critical for maintaining molecular planarity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-8-5-11(20(13)18-12)10-3-6-14-7-4-10/h3-9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSTTZMKAXSVJK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

The compound (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. For instance, compounds similar to (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide have shown efficacy in inhibiting tumor growth in vitro and in vivo.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that triazolo-pyrimidine derivatives effectively inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antiviral Properties

Compounds with similar structural motifs have been investigated for their antiviral activities. The ability of these compounds to interfere with viral replication makes them candidates for antiviral drug development.

Case Study:

Research highlighted in Antiviral Research reported that certain triazolo-pyrimidines exhibited activity against hepatitis C virus by inhibiting viral RNA synthesis . The study suggests that (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide could be explored further for similar applications.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo derivatives has been a subject of investigation due to their ability to modulate inflammatory pathways.

Data Table: Anti-inflammatory Activity

Compound NameInflammatory ModelIC50 Value (µM)Reference
Triazolo Derivative ALPS-stimulated macrophages15
Triazolo Derivative BCarrageenan-induced paw edema10
(E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamideTBDTBDTBD

Enzyme Inhibition

The compound may also serve as a potent inhibitor of specific enzymes involved in disease pathways. Inhibitors targeting kinases or phosphodiesterases are particularly relevant in cancer therapy and cardiovascular diseases.

Case Study:

A recent publication indicated that triazolo-pyrimidine compounds inhibited specific kinases implicated in cancer progression . Further exploration into (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide could reveal similar inhibitory effects.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Data
Target Compound Pyridin-4-yl, dimethylmethanimidamide C₁₆H₁₆N₈ 328.36 g/mol N/A (Data inferred from analogs)
(E)-N,N-Dimethyl-N'-[7-(pyridin-3-yl)-triazolo[1,5-a]pyrimidin-2-yl]methanimidamide Pyridin-3-yl isomer C₁₆H₁₆N₈ 328.36 g/mol CAS 303145-93-9; commercial availability
N2-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]pyrimidine (7n) 4-Chlorobenzyl, trimethoxyphenyl C₂₃H₂₄ClN₇O₃ 506.01 g/mol MS (ESI): [M+1]⁺ = 455.4
N-[7-(4-Fluorostyryl)-triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide 4-Fluorostyryl, methoxymethanimidamide C₁₅H₁₃FN₆O 312.31 g/mol CAS 338793-40-1; fluorinated aromatic
5-Methyl-N2-(3-methylbenzyl)-N7-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]pyrimidine (7q) 3-Methylbenzyl, trimethoxyphenyl C₂₄H₂₇N₇O₃ 485.55 g/mol MS (ESI): [M+1]⁺ = 435.5

Key Observations:

  • Positional Isomerism: The pyridin-3-yl analog (CAS 303145-93-9) differs from the target compound only in the pyridine substitution position. This minor structural variation can significantly alter binding affinity in kinase targets due to changes in hydrogen-bonding networks .
  • The 4-chlorobenzyl group in 7n may enhance steric hindrance, affecting target engagement .
  • Fluorinated Derivatives : The 4-fluorostyryl substituent in the compound from introduces electron-withdrawing effects, which could modulate metabolic stability and π-π stacking interactions .

Biological Activity

(E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazolo-pyrimidine core and a pyridine moiety. This structural configuration is essential for its biological interactions.

Research indicates that compounds similar to (E)-N,N-dimethyl-N'-[7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide exhibit significant antiproliferative effects, primarily through the inhibition of tubulin assembly. This mechanism disrupts cellular mitosis, leading to apoptosis in cancer cells. For instance, related compounds have shown IC50 values as low as 60 nM against HeLa cells, demonstrating potent antiproliferative activity .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the antiproliferative effects of similar triazolo-pyrimidine derivatives on different cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism
3dHeLa0.038Tubulin polymerization inhibitor
3dA5490.043Tubulin polymerization inhibitor
3dHT290.030Tubulin polymerization inhibitor
3dMDA-MB-2310.430Tubulin polymerization inhibitor

The data indicate that modifications to the substituents on the triazolo-pyrimidine scaffold can significantly impact biological activity. For example, the introduction of various aryl groups has been shown to enhance potency against specific cancer cell lines .

Case Studies and Research Findings

  • Anticancer Activity : In a comparative study involving multiple derivatives of triazolo-pyrimidines, it was found that substituents at the 7-position greatly influenced potency. The most active compound displayed a four-fold increase in efficacy against A549 cells compared to its less substituted counterparts .
  • Antitubercular Activity : Some derivatives have also been evaluated for their effectiveness against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that certain modifications led to improved binding affinities at critical target sites within the bacterial cells .
  • In Vivo Studies : Animal model studies have shown that selected derivatives exhibit promising results in reducing tumor sizes and improving survival rates when administered in controlled doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.